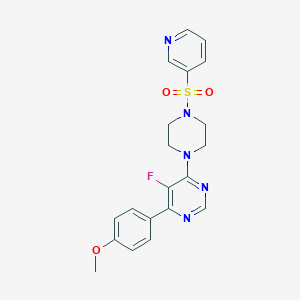
5-Fluoro-4-(4-methoxyphenyl)-6-(4-pyridin-3-ylsulfonylpiperazin-1-yl)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Fluoro-4-(4-methoxyphenyl)-6-(4-pyridin-3-ylsulfonylpiperazin-1-yl)pyrimidine is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a pyrimidine core substituted with fluorine, methoxyphenyl, pyridylsulfonyl, and piperazinyl groups, which contribute to its unique chemical properties and potential biological activities.
準備方法
The synthesis of 5-Fluoro-4-(4-methoxyphenyl)-6-(4-pyridin-3-ylsulfonylpiperazin-1-yl)pyrimidine typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the pyrimidine core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the fluorine atom: Fluorination can be performed using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Attachment of the methoxyphenyl group: This step may involve a Suzuki-Miyaura cross-coupling reaction using a boronic acid derivative of methoxyphenyl and a suitable palladium catalyst.
Incorporation of the pyridylsulfonyl group: This can be done via a sulfonylation reaction using pyridine-3-sulfonyl chloride.
Addition of the piperazinyl group: This step may involve nucleophilic substitution reactions using piperazine derivatives.
Industrial production methods would likely optimize these steps for scalability, yield, and cost-effectiveness, potentially involving continuous flow chemistry or other advanced techniques.
化学反応の分析
5-Fluoro-4-(4-methoxyphenyl)-6-(4-pyridin-3-ylsulfonylpiperazin-1-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA), leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4), potentially reducing nitro groups to amines or carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present. For example, the fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Coupling Reactions: The compound can participate in various coupling reactions, such as Suzuki-Miyaura or Heck reactions, to form more complex structures.
科学的研究の応用
5-Fluoro-4-(4-methoxyphenyl)-6-(4-pyridin-3-ylsulfonylpiperazin-1-yl)pyrimidine has several scientific research applications:
Medicinal Chemistry: The compound can be explored for its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors involved in diseases.
Pharmacology: Studies may investigate the compound’s pharmacokinetics, pharmacodynamics, and toxicity profiles to assess its suitability as a drug candidate.
Materials Science: The compound’s unique structure may lend itself to applications in the development of novel materials with specific electronic or optical properties.
Biological Research: The compound can be used as a tool to study biological pathways and mechanisms, particularly those involving its molecular targets.
作用機序
The mechanism of action of 5-Fluoro-4-(4-methoxyphenyl)-6-(4-pyridin-3-ylsulfonylpiperazin-1-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation, depending on the specific biological context.
類似化合物との比較
5-Fluoro-4-(4-methoxyphenyl)-6-(4-pyridin-3-ylsulfonylpiperazin-1-yl)pyrimidine can be compared with other similar compounds, such as:
4-(4-Methoxyphenyl)-6-(4-pyridin-3-ylsulfonylpiperazin-1-yl)pyrimidine: Lacks the fluorine atom, which may affect its chemical reactivity and biological activity.
5-Fluoro-4-(4-methoxyphenyl)-6-(4-piperazin-1-yl)pyrimidine: Lacks the pyridylsulfonyl group, which may influence its solubility and target specificity.
5-Fluoro-4-(4-methoxyphenyl)-6-(4-pyridin-3-ylsulfonylpiperazin-1-yl)benzene: Has a benzene core instead of a pyrimidine core, which may alter its electronic properties and binding affinity.
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties.
特性
IUPAC Name |
5-fluoro-4-(4-methoxyphenyl)-6-(4-pyridin-3-ylsulfonylpiperazin-1-yl)pyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN5O3S/c1-29-16-6-4-15(5-7-16)19-18(21)20(24-14-23-19)25-9-11-26(12-10-25)30(27,28)17-3-2-8-22-13-17/h2-8,13-14H,9-12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZALZAQDKNQYDP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C(=NC=N2)N3CCN(CC3)S(=O)(=O)C4=CN=CC=C4)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN5O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














